molecular formula C26H33N3O4 B12407581 AChE/BChE/MAO-B-IN-4

AChE/BChE/MAO-B-IN-4

Cat. No.: B12407581
M. Wt: 451.6 g/mol
InChI Key: PHRRVDDXOIXGNS-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AChE/BChE/MAO-B-IN-4, also known as compound 4a, is a selective dual inhibitor of acetylcholinesterase and monoamine oxidase B. This compound shows no significant inhibition activity against butyrylcholinesterase and human monoamine oxidase A. It is primarily used in research related to Alzheimer’s disease due to its ability to inhibit acetylcholinesterase and monoamine oxidase B .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE/BChE/MAO-B-IN-4 involves the preparation of 2,5-disubstituted-1,3,4-thiadiazole derivatives. The synthetic route typically includes the reaction of appropriate hydrazides with carbon disulfide in the presence of potassium hydroxide to form potassium dithiocarbazinate, which is then cyclized with hydrazine hydrate to yield the desired thiadiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

AChE/BChE/MAO-B-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

AChE/BChE/MAO-B-IN-4 is widely used in scientific research, particularly in the study of neurodegenerative diseases such as Alzheimer’s disease. Its dual inhibitory action on acetylcholinesterase and monoamine oxidase B makes it a valuable tool for investigating the mechanisms underlying these diseases and developing potential therapeutic agents .

Mechanism of Action

The compound exerts its effects by inhibiting the activity of acetylcholinesterase and monoamine oxidase B. Acetylcholinesterase is responsible for breaking down acetylcholine, a neurotransmitter involved in learning and memory. By inhibiting this enzyme, AChE/BChE/MAO-B-IN-4 increases the levels of acetylcholine in the brain, thereby enhancing cognitive function. Monoamine oxidase B is involved in the breakdown of dopamine, a neurotransmitter associated with mood and movement. Inhibition of this enzyme helps to increase dopamine levels, which can be beneficial in treating conditions like Parkinson’s disease .

Comparison with Similar Compounds

AChE/BChE/MAO-B-IN-4 is unique in its selective dual inhibition of acetylcholinesterase and monoamine oxidase B, with no significant activity against butyrylcholinesterase and human monoamine oxidase A. Similar compounds include:

This compound stands out due to its high selectivity and potency, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H33N3O4

Molecular Weight

451.6 g/mol

IUPAC Name

N-[4-[(Z)-(5,6-dimethoxy-3-oxo-1H-inden-2-ylidene)methyl]phenyl]-2-[3-(dimethylamino)propyl-methylamino]acetamide

InChI

InChI=1S/C26H33N3O4/c1-28(2)11-6-12-29(3)17-25(30)27-21-9-7-18(8-10-21)13-20-14-19-15-23(32-4)24(33-5)16-22(19)26(20)31/h7-10,13,15-16H,6,11-12,14,17H2,1-5H3,(H,27,30)/b20-13-

InChI Key

PHRRVDDXOIXGNS-MOSHPQCFSA-N

Isomeric SMILES

CN(C)CCCN(C)CC(=O)NC1=CC=C(C=C1)/C=C\2/CC3=CC(=C(C=C3C2=O)OC)OC

Canonical SMILES

CN(C)CCCN(C)CC(=O)NC1=CC=C(C=C1)C=C2CC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

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